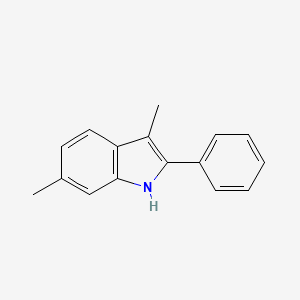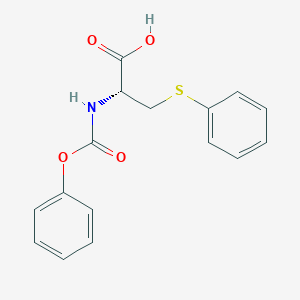
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-: is a derivative of the amino acid L-cysteine This compound is characterized by the presence of a phenoxycarbonyl group attached to the nitrogen atom and a phenyl group attached to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- typically involves the reaction of L-cysteine with phenyl chloroformate and phenylthiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: L-Cysteine reacts with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the N-(phenoxycarbonyl) derivative.
Step 2: The N-(phenoxycarbonyl) derivative is then reacted with phenylthiol in the presence of a catalyst (e.g., palladium) to form L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The phenyl group attached to the sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: It is used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- involves its interaction with molecular targets through its functional groups. The phenoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and function.
類似化合物との比較
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- can be compared with other similar compounds, such as:
N-Acetyl-L-cysteine: This compound has an acetyl group attached to the nitrogen atom instead of a phenoxycarbonyl group. It is widely used as a mucolytic agent and antioxidant.
L-Cysteine: The parent amino acid without any modifications. It is essential for protein synthesis and various metabolic processes.
L-Cystine: The oxidized dimer form of L-cysteine, where two cysteine molecules are linked by a disulfide bond. It plays a role in protein structure and stability.
Uniqueness: L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- is unique due to the presence of both phenoxycarbonyl and phenyl groups, which impart distinct chemical and biological properties
特性
CAS番号 |
1353006-48-0 |
|---|---|
分子式 |
C16H15NO4S |
分子量 |
317.4 g/mol |
IUPAC名 |
(2R)-2-(phenoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C16H15NO4S/c18-15(19)14(11-22-13-9-5-2-6-10-13)17-16(20)21-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChIキー |
VQOKICJQBUWZGY-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NC(CSC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
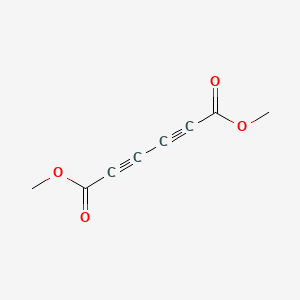
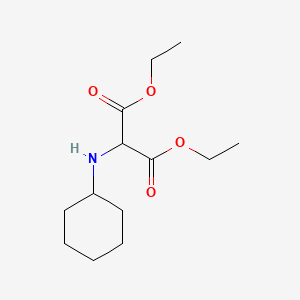
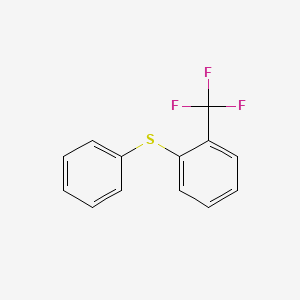



![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
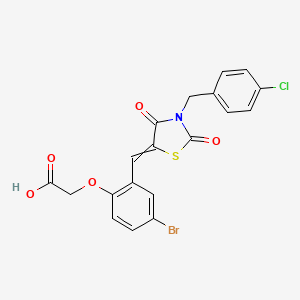
![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
